6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Overview
Description
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine is a chemical compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a methoxy group at the 6th position and an amine group at the 4th position on the carbazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing carbazole frameworks. The process typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole intermediate, which then undergoes cyclization to yield the carbazole structure .
Another approach involves the reduction of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one oxime using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives. Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted carbazole derivatives. Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halogens, nucleophiles, and other electrophilic or nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent electronic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine can be compared with other similar compounds, such as:
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound has a similar structure but with the amine group at the 3rd position, which can result in different chemical and biological properties.
6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: This compound features a beta-carboline structure, which can influence its reactivity and applications.
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-16-8-5-6-11-9(7-8)13-10(14)3-2-4-12(13)15-11/h5-7,10,15H,2-4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYWTQWSTLLUAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C(CCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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